2-(1H-1,2,3-benzotriazol-1-yl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one
Description
The compound 2-(1H-1,2,3-benzotriazol-1-yl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one features a benzotriazole moiety linked via an ethanone group to a piperidine ring substituted with a sulfonyl-bound 4-methyl-1,2,4-triazole. The benzotriazole group is known for its stability and electronic properties, while the sulfonyl-piperidine-triazole segment may enhance solubility and binding specificity .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3S/c1-21-11-17-19-16(21)27(25,26)12-6-8-22(9-7-12)15(24)10-23-14-5-3-2-4-13(14)18-20-23/h2-5,11-12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXWBALCCMMNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Pharmacokinetic Properties
- Benzotriazole vs. Benzothiazole/Benzoxazolone : The benzotriazole group in the target compound offers superior metabolic stability compared to benzothiazole () and benzoxazolone (), which are susceptible to oxidative metabolism .
- Sulfonyl vs. Sulfinyl : The sulfonyl linkage in the target compound enhances chemical stability and hydrogen-bonding capacity relative to sulfinyl-containing analogs () .
- Piperidine vs. Piperazine : The piperidine ring in the target compound provides a balance of rigidity and lipophilicity, whereas piperazine () increases flexibility but may reduce blood-brain barrier penetration .
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